3-Hydroxypropenoate

Description

Significance as a Platform Chemical and Biochemical Intermediate

The importance of 3-HP stems from its dual role as a key building block in chemical synthesis and a vital molecule in biological metabolism.

As a platform chemical , 3-HP serves as a precursor for numerous high-value chemicals and materials. It is a crucial intermediate in the production of acrylic acid, acrylamide, and 1,3-propanediol (B51772) (1,3-PDO) mdpi.comontosight.airesearchgate.netnih.govresearchgate.net. These derivatives find extensive use in industries ranging from plastics and polymers to adhesives, coatings, and cleaning agents. Furthermore, 3-HP can be polymerized to form poly(3-hydroxypropionate) (P-3HP), a biodegradable and biocompatible plastic that offers a sustainable alternative to conventional petroleum-based plastics mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org. The ability to produce 3-HP from renewable feedstocks such as sugars, glycerol (B35011), and even C1 sources like methanol (B129727), through microbial fermentation, underscores its potential for a greener chemical industry mdpi.comresearchgate.netnih.govresearchgate.net. Ethyl 3-hydroxypropanoate, an ester derivative, also finds applications in chemistry, biology, and pharmaceuticals as an intermediate, flavoring agent, and fragrance component researchgate.netontosight.ai.

In the realm of biochemical research , 3-HP is recognized as a metabolite in both human and microbial systems, notably Escherichia coli echemi.com. It plays a role in various metabolic pathways, including propionate (B1217596) metabolism and carbon fixation cycles, such as the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle found in certain archaea sigmaaldrich.comnih.govresearchgate.net. The microbial synthesis of 3-HP is a subject of intense research, with several pathways being explored, including the malonyl-CoA pathway, the propionyl-CoA pathway, and the β-alanine pathway researchgate.netnih.govlu.se. The malonyl-CoA pathway, in particular, is favored for its efficiency, converting acetyl-CoA into 3-HP via malonyl-CoA and malonyl-CoA reductase researchgate.netnih.govfrontiersin.orglu.se.

Historical Context of Academic Inquiry on 3-Hydroxypropanoate Derivatives

While the specific term "3-Hydroxypropenoate" lacks a significant historical context in scientific literature, academic inquiry into 3-Hydroxypropanoate and its derivatives has seen a substantial surge, particularly since the early 2000s. The U.S. Department of Energy's recognition of 3-HP as a key platform chemical in 2004 catalyzed increased research efforts mdpi.comontosight.airesearchgate.net. Early academic work focused on understanding its occurrence in biological systems and its role in metabolic pathways.

The subsequent decades have witnessed extensive research into the microbial biosynthesis of 3-HP, driven by the demand for sustainable chemical production. This research has encompassed the identification and characterization of various biosynthetic pathways (glycerol, malonyl-CoA, β-alanine, etc.) and the metabolic engineering of microorganisms like E. coli, yeasts, and cyanobacteria to optimize 3-HP production from renewable feedstocks mdpi.comresearchgate.netnih.govresearchgate.netlu.se. Concurrently, research has explored the conversion of 3-HP into other valuable chemicals, such as acrylic acid, highlighting its potential as a versatile intermediate thegoodscentscompany.com. The study of derivatives like poly(3-hydroxypropionate) (P-3HP) as biodegradable plastics has also been a significant area of academic focus mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org. Furthermore, the 3-hydroxypropionate/4-hydroxybutyrate cycle has been a subject of interest for understanding autotrophic carbon fixation mechanisms in extremophilic archaea sigmaaldrich.comnih.govresearchgate.net.

Data Tables

Table 1: Key Applications of 3-Hydroxypropanoate as a Platform Chemical

| Derived Chemical | Applications |

| Acrylic Acid | Cleaning agents, fibers, plastics, adhesives, packaging mdpi.comontosight.aithegoodscentscompany.com |

| Acrylamide | Polymers, water treatment, paper manufacturing mdpi.comontosight.airesearchgate.netnih.govresearchgate.net |

| 1,3-Propanediol (1,3-PDO) | Polymers (e.g., PTT), solvents, cosmetics mdpi.comontosight.airesearchgate.netresearchgate.net |

| Poly(3-hydroxypropionate) (P-3HP) | Biodegradable plastic mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org |

| Malonic Acid | Chemical synthesis mdpi.comontosight.airesearchgate.net |

| Acrylonitrile | Polymers (e.g., ABS), fibers mdpi.comontosight.airesearchgate.net |

Table 2: Microbial Biosynthesis Pathways of 3-Hydroxypropanoate

| Pathway Name | Key Precursor(s) | Key Enzyme(s) |

| Malonyl-CoA Pathway | Acetyl-CoA (via Malonyl-CoA) | Acetyl-CoA carboxylase, Malonyl-CoA reductase researchgate.netnih.govfrontiersin.orglu.se |

| Propionyl-CoA Pathway | Propionyl-CoA | Propionyl-CoA synthetase, Propionyl-CoA dehydrogenase lu.se |

| β-Alanine Pathway | β-Alanine | β-alanine aminotransferase, malonate semialdehyde reductase researchgate.netresearchgate.net |

| Glycerol Pathway | Glycerol (via 3-hydroxypropionaldehyde) | Glycerol dehydratase, aldehyde dehydrogenase nih.govlu.se |

Table 3: Properties of Ethyl 3-Hydroxypropanoate

| Property | Value | Source |

| CAS Number | 623-72-3 | researchgate.netontosight.ai |

| Molecular Formula | C₅H₁₀O₃ | researchgate.netontosight.ai |

| Molecular Weight | 118.131 g/mol | researchgate.netchemsrc.com |

| Boiling Point | 187.5 °C at 760 mmHg | researchgate.netchemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | researchgate.netchemsrc.com |

| Flash Point | 79.1 °C | researchgate.netchemsrc.com |

| logP (o/w) | -0.37 | researchgate.netthegoodscentscompany.comchemsrc.com |

| Water Solubility | 4.091 x 10⁵ mg/L | thegoodscentscompany.com |

| Signal Word | Warning | sigmaaldrich.comsigmaaldrich.com |

| Hazard Statements | H315, H319, H335 | sigmaaldrich.comsigmaaldrich.com |

Table of Compounds Mentioned

3-Hydroxypropanoate

3-Hydroxypropionic Acid (3-HP)

Acrylic Acid

Acrylamide

1,3-Propanediol (1,3-PDO)

Poly(3-hydroxypropionate) (P-3HP)

Malonyl-CoA

Acetyl-CoA

Propionyl-CoA

Methanol

Glucose

Glycerol

β-Alanine

Ethyl 3-Hydroxypropanoate

Malonic Acid

Acrylonitrile

3-Hydroxypropionaldehyde (3-HPA)

Propionic acid

3-Hydroxypropionic acid ethyl ester

3-Hydroxypropionic acid CoA ligase

Malonate semialdehyde

Propionyl-CoA synthetase

Propionyl-CoA dehydrogenase

β-alanine aminotransferase

Malonate semialdehyde reductase

Glycerol dehydratase

Aldehyde dehydrogenase

3-Hydroxypropionic acid cycle

Structure

2D Structure

3D Structure

Properties

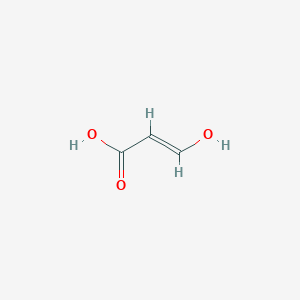

Molecular Formula |

C3H4O3 |

|---|---|

Molecular Weight |

88.06 g/mol |

IUPAC Name |

(E)-3-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+ |

InChI Key |

ZJKIBABOSPFBNO-OWOJBTEDSA-N |

SMILES |

C(=CO)C(=O)O |

Isomeric SMILES |

C(=C/O)\C(=O)O |

Canonical SMILES |

C(=CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxypropenoate and Its Advanced Derivatives

Chemical Synthesis Pathways

Chemical synthesis offers diverse and established routes to 3-hydroxypropenoate and its derivatives, employing various catalytic systems and precursor molecules.

Catalytic Conversion Routes (e.g., Carbonylation of Ethylene (B1197577) Oxide)

A key chemical route involves the carbonylation of ethylene oxide (EO) to produce methyl 3-hydroxypropionate (B73278) (a derivative of this compound). This process typically utilizes a cobalt-based catalyst system. Research has demonstrated the effectiveness of dicobalt octacarbonyl (Co₂(CO)₈) as a catalyst. nih.govfrontiersin.org The addition of N-donor ligands, such as 3-hydroxypyridine (B118123), has been shown to significantly enhance the catalytic activity and selectivity of the reaction. nih.govfrontiersin.org

The reaction involves the insertion of a carbonyl group from carbon monoxide (CO) into the carbon-oxygen bond of the ethylene oxide ring. When conducted in the presence of methanol (B129727), the process yields methyl 3-hydroxypropionate. google.com Studies have investigated the kinetics of this reaction, revealing a complex dependence on reactant concentrations and reaction conditions. nih.govnih.gov For instance, one study found the reaction order to be 2.1 with respect to ethylene oxide and 0.3 with respect to carbon monoxide. nih.govnih.gov

Optimal conditions for this transformation have been explored to maximize yield and selectivity. For example, high conversion of ethylene oxide (96%) with high selectivity towards methyl 3-hydroxypropionate (97%) has been achieved at 75°C and 60 bar of CO pressure. google.com Another study reported a 91.2% yield of methyl 3-hydroxypropionate at a lower temperature of 40°C using Co₂(CO)₈ coordinated with 3-hydroxypyridine. nih.govnih.gov However, challenges remain, including the harsh reaction conditions and the difficulty in separating and recycling the homogeneous catalyst. nih.gov To address this, research has explored immobilizing the cobalt catalyst on supports like carbon nanotubes, which facilitates easier recovery and reuse. nih.govfrontiersin.org

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar CO) | EO Conversion (%) | Selectivity to Methyl 3-Hydroxypropionate (%) | Yield (%) | Reference |

| Co₂(CO)₈ | None | 40 | 60 | 56.5 | 95.8 | - | frontiersin.org |

| Co₂(CO)₈ | 3-Hydroxypyridine | 40 | 60 | 92.6 | 98.5 | 91.2 | nih.govnih.gov |

| Co₂(CO)₈ | 3-Hydroxypyridine | 75 | 60 | 96 | 97 | - | google.com |

| Co₂(CO)₈ | - | 90 | ~86 | 14 | 40 | - | google.com |

Derivatization from Precursor Molecules (e.g., β-Propiolactone)

A significant pathway to poly(3-hydroxypropionate) (P3HP), the polymer of 3-hydroxypropionic acid, is through the ring-opening polymerization (ROP) of β-propiolactone. nih.govnih.gov This method has been known for a considerable time and can be catalyzed by a variety of agents, including acids, bases, and salts such as ferric chloride and sodium hydroxide, often at elevated temperatures. nih.gov

More advanced and controlled polymerization can be achieved using specific catalysts. For instance, lanthanide alkoxides have been shown to be highly effective for producing high-molecular-weight P3HP with good conversion rates. nih.gov Recently, aminocyclopropenium catalysts have been developed for the hydrogen bonding-driven ROP of β-propiolactone, achieving high molecular weights for the resulting polymer. acs.org The mechanism of ROP can vary depending on the catalyst and conditions. Nucleophilic attack can occur at either the acyl C(=O)–O bond or the alkyl C–O bond of the lactone. chinesechemsoc.org The presence of CO₂ has been found to influence the regioselectivity of the ring-opening, favoring alkyl C–O bond cleavage and preventing side reactions, which allows for better control over the polymerization process. chinesechemsoc.orgchinesechemsoc.org

Despite its utility, a major drawback of this synthetic route is the nature of the precursor molecule. β-propiolactone is recognized as a human carcinogen, which raises significant safety and environmental concerns for large-scale industrial production. nih.govnih.gov This has prompted research into alternative, safer synthetic methods. nih.gov Additionally, β-propiolactone can be used as a precursor for other derivatives; for example, it can be reacted with anhydrous ammonia (B1221849) to produce 3-hydroxypropanamide. google.com

Regio- and Stereoselective Synthesis of Substituted this compound Esters

The synthesis of substituted this compound esters with specific spatial arrangements of atoms (stereoisomers) is crucial, as the biological activity and physical properties of these compounds often depend on their stereochemistry. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com Similarly, a reaction that selectively forms one constitutional isomer over another is called regioselective. masterorganicchemistry.com

Several strategies have been developed for the stereoselective synthesis of β-hydroxy esters, which are structurally analogous to this compound esters. These methods include:

Asymmetric Aldol (B89426) Reactions: This classic carbon-carbon bond-forming reaction can be controlled to produce specific stereoisomers.

Asymmetric Reduction of β-Keto Esters: Using chiral catalysts or biocatalysts, the ketone group of a β-keto ester can be reduced to a hydroxyl group with high stereoselectivity. mdpi.com

Regioselective Epoxide Ring Opening: Chiral epoxides can be opened with nucleophiles in a regioselective manner to yield chiral β-hydroxy esters. mdpi.com

For example, a practical and highly stereoselective method for synthesizing trisubstituted (E)-α,β-unsaturated esters involves an aldol reaction followed by acetylation and an elimination reaction. beilstein-journals.org This approach demonstrates high geometric selectivity without the need to separate diastereomeric intermediates. beilstein-journals.org Enzymes, such as lipases, have also been employed for the regio- and stereoselective transformation of related structures, highlighting the potential of biocatalysis in achieving high selectivity in organic synthesis. mdpi.com While many of these methods have been developed for a broad range of β-hydroxy esters, their principles are directly applicable to the targeted synthesis of specifically substituted this compound esters. mdpi.com

Green Chemistry Principles in this compound Chemical Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com The chemical synthesis of this compound and its parent acid, 3-hydroxypropionic acid (3-HP), has been scrutinized through the lens of these principles, especially in comparison to emerging biotechnological routes.

Traditional chemical synthesis pathways for 3-HP often rely on precursors derived from fossil fuels and may involve toxic materials and environmentally incompatible processes. researchgate.net For instance, methods using precursors like acrolein, formaldehyde, and hydrogen cyanide are not considered economically feasible or environmentally friendly on a large scale. researchgate.netmdpi.com The use of β-propiolactone, while synthetically effective, is hampered by its carcinogenicity, violating the principle of designing safer chemicals. researchgate.netfrontiersin.org

In contrast, the push towards sustainability has highlighted the advantages of bio-based production methods. The microbial synthesis of 3-HP from renewable feedstocks like sugars is considered a more promising and attractive approach as it aligns with several green chemistry principles: researchgate.net

Use of Renewable Feedstocks: Biotechnological routes utilize biomass-derived sugars instead of finite fossil fuels. atiner.gr

Less Hazardous Chemical Synthesis: Fermentation processes typically occur in water under mild conditions, avoiding harsh reagents and toxic solvents. atiner.gr

Designing Safer Chemicals: The biological product itself, 3-HP, is a versatile platform chemical, and the processes are designed to be inherently safer. rroij.com

Biodegradability: The resulting polymers, such as poly(3-hydroxypropionate), are often biodegradable, addressing the issue of plastic waste. atiner.gr

By focusing on aspects like atom economy, energy efficiency, and the use of benign substances, green chemistry provides a clear rationale for shifting from traditional chemical synthesis to more sustainable biotechnological production of this compound and its derivatives. atiner.grrroij.com

Biotechnological and Biocatalytic Production

Biotechnological production, utilizing engineered microorganisms, has emerged as a highly promising and sustainable alternative to chemical synthesis for producing this compound's corresponding acid, 3-hydroxypropionic acid (3-HP). nih.gov

Microbial Metabolic Pathways for this compound Biosynthesis

Several metabolic pathways have been engineered in various microorganisms to produce 3-HP from renewable feedstocks like glucose and glycerol (B35011). The most prominent of these pathways are the glycerol pathway, the malonyl-CoA pathway, the β-alanine pathway, and the propionyl-CoA pathway. nih.govmdpi.com

Glycerol Pathway: This is a well-studied route, particularly in organisms like Klebsiella pneumoniae. nih.gov It can be CoA-dependent or CoA-independent. The CoA-independent pathway is shorter, involving the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov While this pathway can achieve high titers, it often requires the expensive cofactor coenzyme B₁₂, and the intermediate 3-HPA can be toxic to the host cells. frontiersin.orgd-nb.info

Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. The enzyme malonyl-CoA reductase then catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cn This pathway has been successfully implemented in hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgsdu.edu.cn It avoids the need for coenzyme B₁₂. nih.gov

β-Alanine Pathway: In this route, aspartate, an intermediate of the citric acid cycle, is converted to β-alanine, which is then transformed into malonate semialdehyde and finally reduced to 3-HP. mdpi.comfrontiersin.org This pathway has also been constructed in yeast and other microbes. frontiersin.org

Propionyl-CoA Pathway: This pathway involves the conversion of propionate (B1217596) to propionyl-CoA, which is then converted through several enzymatic steps, including acryloyl-CoA and 3-hydroxypropionyl-CoA, to finally yield 3-HP. plos.org It has been demonstrated in recombinant E. coli. plos.org

The choice of pathway and microbial host significantly impacts the final product titer and yield. K. pneumoniae has achieved very high titers via the glycerol pathway, while significant progress has been made in improving the malonyl-CoA and β-alanine pathways in hosts like E. coli and yeast. mdpi.comnih.govfrontiersin.org

| Metabolic Pathway | Key Precursor(s) | Key Enzyme(s) | Host Organism(s) | Reported Titer (g/L) | Reference |

| Glycerol Pathway (CoA-independent) | Glycerol | Glycerol dehydratase, Aldehyde dehydrogenase | Klebsiella pneumoniae, Lactobacillus reuteri | up to 102.61 | mdpi.comnih.gov |

| Malonyl-CoA Pathway | Acetyl-CoA | Acetyl-CoA carboxylase, Malonyl-CoA reductase | Escherichia coli, Saccharomyces cerevisiae | up to 52 | nih.govmdpi.com |

| β-Alanine Pathway | Aspartate | Aspartate-1-decarboxylase, β-alanine aminotransferase | Escherichia coli, Saccharomyces cerevisiae | up to 31.1 | nih.govfrontiersin.org |

| Propionyl-CoA Pathway | Propionic Acid | Propionyl-CoA dehydrogenase, Propionate CoA-transferase, 3-hydroxypropionyl-CoA dehydratase | Escherichia coli | up to ~2.1 (24.14 mM) | plos.org |

| 1,3-Propanediol (B51772) Pathway | 1,3-Propanediol | Alcohol dehydrogenase, Aldehyde dehydrogenase | Gluconobacter oxydans, Halomonas bluephagenesis | up to 154 | mdpi.comnih.gov |

Malonyl-CoA Dependent Routes

The malonyl-CoA pathway is one of the most extensively investigated routes for 3-HP biosynthesis due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality. sdu.edu.cn This pathway leverages central carbon metabolism, converting acetyl-CoA into 3-HP. The core of this route involves two key enzymatic steps:

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). sdu.edu.cnresearchgate.net

Reduction of Malonyl-CoA: Malonyl-CoA is then reduced in a two-step process to 3-HP by the bifunctional enzyme malonyl-CoA reductase (MCR), which is originally from the thermophilic bacterium Chloroflexus aurantiacus. sdu.edu.cnresearchgate.net This reduction is dependent on the cofactor NADPH. sdu.edu.cn

This pathway has been successfully engineered in various hosts, including E. coli, S. cerevisiae, and cyanobacteria. sdu.edu.cn Significant improvements in 3-HP titers have been achieved through metabolic engineering strategies. These include redirecting carbon flux towards malonyl-CoA, screening for and engineering more efficient enzymes, and enhancing the supply of the NADPH cofactor. sdu.edu.cn For instance, by minimizing activity imbalances between the two domains of MCR through directed evolution and optimizing culture conditions, a 3-HP titer of 40.6 g/L was achieved in E. coli. sdu.edu.cn In S. cerevisiae, engineering mitochondrial metabolism to harness the higher local concentrations of acetyl-CoA and ATP has led to titers as high as 71.06 g/L in fed-batch fermentations. chalmers.se

| Host Organism | Key Engineering Strategy | Achieved 3-HP Titer | Reference |

|---|---|---|---|

| Escherichia coli | Directed evolution of MCR-C and fine-tuning of MCR-N expression | 40.6 g/L | sdu.edu.cn |

| Saccharomyces cerevisiae | Engineering of mitochondrial metabolism for precursor and cofactor supply | 71.06 g/L | chalmers.se |

| Escherichia coli | Balancing expression of Acetyl-CoA carboxylase (Acc) and Malonyl-CoA reductase (MCR) | 38.13 g/L | frontiersin.org |

| Saccharomyces cerevisiae | Overexpression of multiple genes (mcr, acc1, pdc1, ald6, acsL641P, gapdh) | 9.8 g/L | mdpi.com |

Glycerol Dependent Routes

Glycerol, a major byproduct of biodiesel production, serves as an attractive and inexpensive substrate for 3-HP fermentation. bme.hu Several microorganisms, such as Klebsiella pneumoniae, can naturally produce 3-HP from glycerol. bme.hu The pathway generally involves two principal steps:

Dehydration of Glycerol: Glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. bme.huresearchgate.net This enzyme's activity often requires the expensive cofactor coenzyme B12, which can be a limiting factor for the economic viability of this route. sdu.edu.cn

Oxidation of 3-HPA: The 3-HPA intermediate is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). bme.huresearchgate.net

Two main variations of this pathway exist: a CoA-independent route and a CoA-dependent route. bme.hu The CoA-independent pathway directly oxidizes 3-HPA to 3-HP via ALDH. bme.hu The CoA-dependent pathway, found in organisms like Salmonella enterica, involves a CoA-dependent propionaldehyde (B47417) dehydrogenase. bme.hu A significant challenge in this pathway is the cellular toxicity of the 3-HPA intermediate, necessitating a balance in the expression and activity of the enzymes involved to prevent its accumulation. frontiersin.org

β-Alanine Dependent Routes

The β-alanine pathway has gained attention as it avoids the use of expensive cofactors and has a higher theoretical yield compared to other routes. sdu.edu.cnresearchgate.net This pathway typically starts from the central metabolite L-aspartate, which is derived from oxaloacetate, an intermediate of the TCA cycle. researchgate.netmdpi.com The key enzymatic steps are:

Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by the enzyme L-aspartate-α-decarboxylase (PanD). researchgate.netplos.org

Transamination of β-Alanine: β-alanine is converted to malonate semialdehyde (MSA) by a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT). researchgate.netresearchgate.net

Reduction of Malonate Semialdehyde: MSA is finally reduced to 3-HP by a dehydrogenase, such as 3-hydroxypropionate dehydrogenase (HPDH) or 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH). researchgate.netresearchgate.net

Metabolic engineering efforts have focused on identifying the most efficient enzymes from various organisms to improve pathway flux. plos.org For example, PanD from Corynebacterium glutamicum and BAPAT from Bacillus cereus have been shown to be highly active. frontiersin.orgplos.org In engineered S. cerevisiae, this pathway has yielded up to 13.7 g/L of 3-HP in controlled fed-batch fermentations. frontiersin.org

| Enzyme | Abbreviation | Source Organism (Example) | Function | Reference |

|---|---|---|---|---|

| L-aspartate-α-decarboxylase | PanD | Corynebacterium glutamicum | Converts L-aspartate to β-alanine | plos.org |

| β-alanine-pyruvate transaminase | BAPAT | Bacillus cereus | Converts β-alanine to malonate semialdehyde | frontiersin.org |

| 3-hydroxypropionate dehydrogenase | HPDH (ydfG) | Escherichia coli | Reduces malonate semialdehyde to 3-HP | researchgate.net |

Propionyl-CoA Dependent Routes

The production of 3-HP can also be achieved via a pathway involving propionyl-CoA, sometimes referred to as a modified β-oxidation pathway. nih.gov This route is of interest as propionyl-CoA can be derived from various metabolic precursors, including succinyl-CoA in E. coli. nih.gov The pathway involves the introduction of a few key enzymes to convert propionate or its CoA derivative into 3-HP:

Activation of Propionate: Propionate is activated to propionyl-CoA, for instance, by a propionate CoA-transferase (PCT). nih.gov

Dehydrogenation to Acryloyl-CoA: Propionyl-CoA is dehydrogenated to form acryloyl-CoA by a propionyl-CoA dehydrogenase. nih.gov

Hydration and Hydrolysis: Acryloyl-CoA is then hydrated to 3-hydroxypropionyl-CoA, which is subsequently hydrolyzed to yield 3-HP. nih.gov

This pathway has been successfully demonstrated in recombinant E. coli, which produced 3-HP when cultured in a medium containing propionate. nih.gov Native metabolism of propionyl-CoA in the host can compete with the desired pathway, so engineering efforts often involve deleting genes responsible for competing reactions to channel more precursor towards 3-HP formation. nih.gov In Rhodobacter sphaeroides, a reductive path via propionyl-CoA is required to convert 3-HP to the central metabolite succinyl-CoA. asm.org

Novel and Hybrid Biosynthetic Pathways

Beyond the three major routes, researchers are exploring novel and hybrid pathways to enhance 3-HP production efficiency and expand substrate options. sdu.edu.cn The Biochemical Network Integrated Computational Explorer (BNICE) framework has been used to design and evaluate numerous novel biosynthetic routes for 3-HP production from pyruvate (B1213749), identifying several promising new pathways. nih.gov

Some notable novel approaches include:

Malonate-Mediated Pathway: A pathway was developed to synthesize 3-HP directly from malonate by co-expressing a malonyl-CoA synthetase (MatB) and a malonyl-CoA reductase (MCR) in E. coli. rsc.org

Oxaloacetate-Based Pathways: A novel pathway starting from oxaloacetate was established in S. cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase, achieving the shortest pathway from glucose to 3-HP in this host to date. rsc.org Another proposed novel pathway involves an oxaloacetate dehydrogenase to produce malonyl-CoA, which is thermodynamically more favorable than the reaction catalyzed by acetyl-CoA carboxylase. biorxiv.org

The 3-Hydroxypropionate Cycle: Some autotrophic organisms, like Chloroflexus aurantiacus, utilize a complex cyclic pathway for carbon fixation known as the 3-hydroxypropionate cycle. pnas.org This pathway involves two interconnected cycles where acetyl-CoA and propionyl-CoA carboxylases fix CO2, leading to the formation of glyoxylate, which is then assimilated to produce pyruvate. pnas.org While complex, this natural cycle contains many of the key enzymes, such as MCR, that are used in engineered pathways.

Enzyme Systems and Mechanisms in this compound Production

The efficiency of any biosynthetic pathway for 3-HP production is fundamentally dependent on the activity and specificity of its constituent enzymes. Significant research has been dedicated to understanding, screening, and engineering these key catalysts to overcome metabolic bottlenecks and improve product titers.

Key Enzymes and Their Catalytic Specificity (e.g., Acetyl-CoA Carboxylase, Malonyl-CoA Reductase)

Two of the most critical enzymes in the widely used malonyl-CoA dependent route are Acetyl-CoA Carboxylase and Malonyl-CoA Reductase.

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in the malonyl-CoA pathway: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. sdu.edu.cnresearchgate.net As malonyl-CoA is a crucial precursor for both fatty acid synthesis and 3-HP production, ACC represents a key metabolic node. sdu.edu.cn Its activity is often a rate-limiting step, and its overexpression is a common strategy to channel more carbon flux towards 3-HP. frontiersin.org However, unregulated high-level expression of ACC can be toxic to the host cells. frontiersin.org Therefore, strategies focus on balancing the expression of ACC with other pathway enzymes, such as MCR, to optimize the conversion of acetyl-CoA to the final product without impeding cell growth. frontiersin.org

Malonyl-CoA Reductase (MCR): MCR is the cornerstone enzyme for converting malonyl-CoA to 3-HP. The most commonly used MCR is from Chloroflexus aurantiacus. sdu.edu.cn It is a large, bifunctional enzyme with two distinct catalytic domains that perform a two-step, NADPH-dependent reduction:

C-terminal Domain (Aldehyde Dehydrogenase activity): The C-terminal region catalyzes the reduction of malonyl-CoA to an intermediate, malonate semialdehyde. researchgate.netfrontiersin.org

N-terminal Domain (Alcohol Dehydrogenase activity): The N-terminal region catalyzes the subsequent reduction of malonate semialdehyde to the final product, 3-HP. researchgate.netfrontiersin.org

Enzyme Engineering for Enhanced Biosynthesis

The efficiency of biosynthetic pathways for 3-hydroxypropionate (3-HP) is often limited by the catalytic properties of key enzymes. Enzyme engineering has emerged as a critical strategy to overcome these limitations, primarily focusing on the malonyl-CoA pathway.

A major bottleneck identified in this pathway is the performance of malonyl-CoA reductase (MCR), a bifunctional enzyme from Chloroflexus aurantiacus that catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cnnih.gov This enzyme consists of two distinct domains: MCR-C, which reduces malonyl-CoA to malonate semialdehyde (MSA), and MCR-N, which reduces MSA to 3-HP. nih.gov A significant challenge is the functional imbalance between these two domains when expressed in common host organisms like Escherichia coli, with MCR-C often exhibiting much lower activity and expression levels than MCR-N. sdu.edu.cnnih.gov

To address this imbalance, researchers have employed several engineering techniques:

Directed Evolution : The rate-limiting MCR-C domain has been subjected to directed evolution to enhance its catalytic activity. This approach successfully minimized the activity imbalance between the two domains. nih.gov

Domain Dissection and Expression Tuning : The MCR enzyme has been separated into its two constituent domains (MCR-N and MCR-C) to allow for independent optimization. chalmers.senih.gov Fine-tuning the expression level of the MCR-N domain to match the improved activity of the evolved MCR-C domain was crucial. This strategy of balancing the expression of the dissected parts led to a significant increase in 3-HP production, from 0.107 to 3.72 g/L in E. coli. chalmers.senih.gov

The combination of directed evolution of MCR-C and optimized expression of MCR-N, coupled with optimizations in cultivation conditions, resulted in a remarkable 270-fold increase in the 3-HP titer, from an initial 0.15 g/L to 40.6 g/L. nih.gov

For the β-alanine pathway, enzyme screening has been a key strategy. For instance, β-alanine-pyruvate aminotransferase (BAPAT) from Pseudomonas aeruginosa (encoded by pa0132) and malonic semialdehyde reductase from E. coli (encoded by ydfG) were identified as an effective combination for converting β-alanine to 3-HP. nih.gov In yeast, the BAPAT from Bacillus cereus (BcBAPAT) is considered a highly active enzyme for this pathway. frontiersin.org

Table 1: Examples of Enzyme Engineering for 3-HP Production

| Enzyme/System | Engineering Strategy | Host Organism | Key Improvement | Reference |

|---|---|---|---|---|

| Malonyl-CoA Reductase (MCR) | Directed evolution of MCR-C and fine-tuning of MCR-N expression | Escherichia coli | Increased 3-HP titer from 0.15 g/L to 40.6 g/L | nih.gov |

| Malonyl-CoA Reductase (MCR) | Domain dissection and balanced expression | Escherichia coli | Increased 3-HP production from 0.107 to 3.72 g/L | chalmers.senih.gov |

| β-alanine pathway enzymes | Screening of various downstream enzymes | Escherichia coli | Selection of P. aeruginosa BAPAT (pa0132) and E. coli MSA reductase (ydfG) for efficient conversion | nih.gov |

Metabolic Engineering Strategies for Microbial Cell Factories

The development of efficient microbial cell factories is central to the viable production of 3-HP. Metabolic engineering strategies focus on optimizing host strains, improving the use of sustainable carbon sources, and balancing metabolic pathways to maximize product yield.

Optimizing microbial strains such as Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae involves extensive genetic modifications to direct metabolic flux towards 3-HP synthesis. frontiersin.org

Key strategies include:

Heterologous Pathway Introduction : Complete biosynthetic pathways have been introduced into host organisms. For the glycerol-dependent pathway in E. coli, the dhaB1234 (glycerol dehydratase) and gdrAB (glycerol dehydratase reactivase) genes from K. pneumoniae were introduced to produce 3-hydroxypropionaldehyde (3-HPA). nih.gov The ydfG gene from E. coli or pa0132 from P. aeruginosa have been used to convert malonic semialdehyde to 3-HP in the β-alanine pathway. nih.gov

Deletion of Competing Pathways : To channel more carbon toward 3-HP, genes involved in the synthesis of by-products are deleted. Common targets in E. coli include genes responsible for acetate (B1210297) production (poxB, pta), lactate (B86563) formation (ldhA), and 1,3-propanediol synthesis (yqhD). mdpi.comresearchgate.net Deleting the arcA gene, a global regulator, has been shown to repress acetate accumulation and double 3-HP production. sdu.edu.cn

Overexpression of Key Genes : Increasing the expression of genes within the 3-HP pathway and precursor-supplying pathways is a common tactic. This includes overexpressing acetyl-CoA carboxylase (ACC) and MCR for the malonyl-CoA pathway, or glycerol facilitator (glpF) and glycerol kinase (glpK) to enhance glycerol consumption. sdu.edu.cnresearchgate.net In one study, overexpressing the glycerol facilitator (glpF) in a glpR (glycerol pathway repressor) deletion mutant of E. coli increased 3-HP production from 28.1 g/L to 42.1 g/L. researchgate.net

Improving Strain Stability : Plasmid-based expression systems can be unstable, leading to loss of productivity. To counter this, strategies like chromosomal integration of pathway genes and the use of plasmid addiction systems (PAS) based on amino acid auxotrophy have been successfully implemented, particularly for the production of poly(3-hydroxypropionate) (P3HP). plos.org A strain combining chromosomal integration with a tyrosine-auxotrophy-based PAS produced 25.7 g/L of P3HP, a 2.5-fold improvement over a two-plasmid system. plos.org

Table 2: Selected Genetic Modifications for Enhanced 3-HP Production

| Host Organism | Key Genetic Modifications | Carbon Source | Resulting Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Introduction of K. pneumoniae dhaB1234, gdrAB, ydcW; Fed-batch optimization | Glycerol | 76.2 | nih.gov |

| Escherichia coli | Deletion of glpR; Overexpression of glpF | Glycerol | 42.1 | researchgate.net |

| Escherichia coli | β-alanine pathway (pa0132, ydfG); Promoter replacement for sdhC | Glucose | 31.1 | nih.gov |

| Saccharomyces cerevisiae | Mitochondrial MCR expression; NADPH metabolism engineering; Flux control at acetyl-CoA node | Glucose | 71.06 | chalmers.se |

| Pyrococcus furiosus | Heterologous expression of 5 genes from Metallosphaera sedula carbon fixation cycle | H₂ and CO₂ | N/A (proof of concept) | pnas.org |

The economic feasibility of 3-HP production is heavily dependent on the cost of the carbon source and the efficiency of the fermentation process. Research has explored a variety of renewable feedstocks.

Carbon Sources : While glucose and glycerol are the most studied substrates, other sources like xylose, fatty acids, and even gaseous substrates like CO₂ are being investigated. nih.govmdpi.comresearchgate.net Fatty acids are a particularly attractive feedstock as they can theoretically produce 3-HP with a very high yield (2.49 g/g) and can be sourced from inexpensive materials like gutter oil. nih.gov An engineered E. coli strain produced 52 g/L of 3-HP from fatty acids. nih.gov The use of crude glycerol, a waste by-product from biodiesel production, has also been successfully demonstrated. nih.govasm.org

Bioprocess Optimization : Moving from flask cultures to controlled bioreactors allows for significant improvements in production titers. Key bioprocess parameters that are optimized include:

Fed-Batch Cultivation : This is the most common strategy for achieving high cell densities and high product titers. Titers as high as 76.2 g/L of 3-HP and 83.8 g/L have been reported using fed-batch processes. nih.govmdpi.com

Dissolved Oxygen (DO) Control : The oxygen supply is critical. For instance, in K. pneumoniae, microaerobic conditions were found to be optimal, leading to a 3-HP concentration of 48.9 g/L, whereas fully aerobic conditions repressed the pathway. mdpi.com Controlling the DO level was a key part of the strategy to achieve 76.2 g/L of 3-HP in E. coli. nih.gov

Feeding Strategy : Different approaches, including intermittent, pH-stat, and continuous feeding, are tested to maintain optimal substrate levels and avoid the accumulation of toxic by-products. A continuous feeding strategy was employed to achieve the highest reported 3-HP productivity to date. nih.gov

Co-substrate Utilization : The addition of a co-substrate can improve yields. Using glucose along with glycerol was found to enhance the activity of aldehyde dehydrogenase, improving the conversion of 3-HPA to 3-HP and increasing the final titer. mdpi.com Similarly, acetate has been used as an ancillary carbon source with glucose to boost the acetyl-CoA pool for the malonyl-CoA pathway. researchgate.net

Table 3: Impact of Carbon Source and Fermentation Strategy on 3-HP Production

| Host Organism | Carbon Source(s) | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Glycerol | Fed-batch (DO control, continuous feed) | 76.2 | 0.457 g/g | nih.gov |

| Escherichia coli | Fatty Acids | 5-L Fed-batch | 52.0 | 1.56 g/g | nih.gov |

| Klebsiella pneumoniae | Glycerol | Fed-batch (microaerobic) | 48.9 | 0.66 mol/mol (total for 3-HP and 1,3-PDO) | mdpi.com |

| Escherichia coli | Glucose | Fed-batch | 31.1 | 0.423 g/g | nih.govmdpi.com |

| Saccharomyces cerevisiae | Glucose | Fed-batch | 71.06 | 0.40 g/g (observed during feed) | chalmers.senih.gov |

Achieving high yields of 3-HP requires a delicate balancing of metabolic fluxes within the cell factory, ensuring that carbon is efficiently channeled into the product pathway while maintaining essential cellular functions.

A primary challenge is managing the distribution of key metabolic intermediates. In the malonyl-CoA pathway, both acetyl-CoA and malonyl-CoA are crucial precursors that are also required for other essential processes, such as fatty acid synthesis. sdu.edu.cn Strategies to increase flux towards 3-HP include:

Redirecting Carbon Flux : This involves blocking competing pathways to force carbon through the desired route. For example, inhibiting fatty acid synthesis with antibiotics like cerulenin (B1668410) has been shown to redirect malonyl-CoA towards 3-HP production, increasing the titer more than 20-fold in one study. sdu.edu.cn

Balancing Precursor and Cofactor Supply : The production of 3-HP via the malonyl-CoA pathway is an NADPH-dependent process. nih.gov Therefore, engineering the cell's redox metabolism to increase the availability of NADPH is critical. In yeast, overexpressing NADP+-dependent dehydrogenases was shown to increase the 3-HP titer. chalmers.senih.gov Furthermore, ensuring a sufficient supply of acetyl-CoA is vital. sdu.edu.cn In S. cerevisiae, a production bottleneck was identified as the limited availability of bicarbonate for the carboxylation of acetyl-CoA to malonyl-CoA by the enzyme Acc1. nih.gov Rewiring bicarbonate metabolism became imperative to achieve higher yields. nih.gov

Balancing Enzyme Activities : As discussed in the enzyme engineering section, balancing the activities of sequential enzymes in a pathway is crucial to prevent the accumulation of toxic intermediates and to maximize throughput. The functional balance between MCR-N and MCR-C is a prime example of this principle, where imbalance was shown to be the primary cause of low yields in early engineered strains. nih.gov

Controlling Central Metabolism : The flux distribution between product synthesis and central metabolic pathways, like the TCA cycle, must be carefully managed. In yeast, while limiting the TCA cycle can theoretically push more carbon towards 3-HP, it can also lead to insufficient ATP production and the accumulation of inhibitory by-products like acetate, ultimately impairing growth and productivity. chalmers.senih.gov This highlights the need for a well-balanced flux that supports both minimal growth requirements and maximum product formation. chalmers.senih.gov

By systematically addressing these flux balance issues, researchers have successfully transformed microbial strains into highly efficient 3-HP producers. nih.govresearchgate.net

Reactivity and Chemical Transformations of 3 Hydroxypropenoate

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of 3-hydroxypropenoate are dictated by the interplay of its constituent functional groups. These reactions can be broadly categorized into nucleophilic and electrophilic interactions, elimination pathways, and enzyme-catalyzed processes.

The hydroxyl and carboxyl groups of this compound are primary sites for nucleophilic and electrophilic reactions. The oxygen atoms of both the hydroxyl and carboxyl groups possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbonyl carbon of the carboxyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Reactions:

Hydroxyl Group: The hydroxyl group can act as a nucleophile, attacking electrophilic centers. For instance, in the presence of a suitable catalyst, it can participate in intramolecular cyclization reactions if the carbon chain were longer, leading to the formation of lactones.

Carboxyl Group: The carboxylate form of the molecule is a potent nucleophile. This reactivity is harnessed in various biological processes where it can attack activated electrophiles.

Electrophilic Reactions:

Carboxyl Group: The carbonyl carbon of the carboxyl group is susceptible to nucleophilic attack. This is a fundamental step in reactions such as esterification, where an alcohol molecule acts as the nucleophile.

Carbon-Carbon Double Bond: The π-electrons of the carbon-carbon double bond are nucleophilic and can attack electrophiles. In the presence of strong acids (H-X), an electrophilic addition can occur. The reaction proceeds via the protonation of the carbonyl oxygen, which activates the double bond for nucleophilic attack at the β-carbon. This is followed by the addition of the nucleophile (X⁻) to the β-carbon, resulting in a 3-substituted propanoate derivative.

| Reaction Type | Functional Group | Role | Example Reaction |

| Nucleophilic Attack | Hydroxyl | Nucleophile | Intramolecular cyclization (in analogues) |

| Nucleophilic Attack | Carboxylate | Nucleophile | Attack on activated electrophiles |

| Electrophilic Addition | Carbonyl Carbon | Electrophile | Esterification |

| Electrophilic Addition | C=C Double Bond | Nucleophile | Addition of H-X |

Elimination reactions, particularly dehydration, are significant transformation pathways for this compound. The presence of a hydroxyl group beta to the carboxyl group facilitates the removal of a water molecule.

Under certain conditions, such as heating in the presence of a catalyst like titanium dioxide (TiO₂), this compound can undergo dehydration. researchgate.netgoogle.comresearchgate.net This process results in the formation of a carbon-carbon triple bond, yielding propynoate (B1239298). This reaction is of industrial interest as a potential route for the production of various chemicals. The general transformation can be represented as:

HO-CH=CH-COO⁻ → HC≡C-COO⁻ + H₂O

The efficiency of this dehydration can be influenced by factors such as temperature, pressure, and the nature of the catalyst employed.

| Reactant | Product | Catalyst/Conditions | Significance |

| This compound | Propynoate | TiO₂, Heat | Synthesis of acetylenic compounds |

| 3-Hydroxypropionic acid | Acrylic acid | TiO₂, 180-230°C researchgate.netnih.gov | Bio-based production of acrylic acid acs.org |

In biological systems, the transformations of this compound are often mediated by enzymes, which can employ complex radical and hybrid reaction mechanisms.

A key example is the reaction catalyzed by acetylenecarboxylate hydratase (EC 4.2.1.27). expasy.orgwikipedia.org This enzyme facilitates the hydration of propynoate (acetylenecarboxylate) to form this compound. expasy.org The mechanism involves the addition of a water molecule across the triple bond. expasy.org The resulting this compound can then spontaneously tautomerize to 3-oxopropanoate (B1240783) (malonic semialdehyde). expasy.orgwikipedia.org

Propynoate + H₂O ⇌ this compound ⇌ 3-Oxopropanoate

Another relevant enzyme is acetylene (B1199291) hydratase , which utilizes a tungsten cofactor. wikipedia.orgnih.govnih.gov While this enzyme acts on acetylene to produce acetaldehyde, its mechanism provides insight into the enzymatic hydration of unsaturated bonds. The proposed mechanism involves the binding of the substrate to the tungsten center, followed by a nucleophilic attack of a water molecule. nih.govnih.gov An active site residue, such as an aspartate, assists in this process by deprotonating the water molecule, enhancing its nucleophilicity. nih.govnih.gov

These enzyme-catalyzed reactions are highly specific and efficient, operating under mild physiological conditions. They are integral to various metabolic pathways, including the 3-hydroxypropionate (B73278) bicycle for carbon fixation in some microorganisms.

| Enzyme | Reaction | Cofactor/Key Residue | Metabolic Pathway |

| Acetylenecarboxylate hydratase | Propynoate + H₂O → this compound | - | Beta-alanine (B559535) metabolism, Propanoate metabolism wikipedia.org |

| Acetylene hydratase | Acetylene + H₂O → Acetaldehyde | Tungsten, Aspartate wikipedia.orgnih.gov | Unsaturated hydrocarbon metabolism nih.gov |

Derivatization and Functionalization

The functional groups of this compound serve as handles for its derivatization and functionalization, enabling the synthesis of a variety of other molecules.

Esterification: As a carboxylic acid, this compound readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxyl group. The esterification of β-hydroxy acids is a well-established synthetic transformation. organic-chemistry.org For example, the reaction with methanol (B129727) would yield methyl this compound. This process is crucial for the production of polyesters, such as poly(3-hydroxypropionate), a biodegradable polymer. nih.gov

Etherification: The hydroxyl group of this compound can undergo etherification, although this is generally less common than esterification. This reaction would involve the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile under basic conditions to form an ether linkage.

| Reaction | Reagent | Product | Significance |

| Esterification | Alcohol (e.g., Methanol) | This compound ester | Synthesis of biodegradable polymers nih.gov |

| Etherification | Alkyl halide | 3-Alkoxypropenoate | Functional group modification |

The carbon backbone of this compound, particularly the double bond, is susceptible to halogenation and other substitution reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of a dihalogenated propanoate derivative. Additionally, α-halogenation of the carboxylic acid can be achieved through reactions like the Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen and a phosphorus halide. jove.comchemistrysteps.com This would result in the substitution of a hydrogen atom at the α-carbon with a halogen.

Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon backbone, particularly if a leaving group is present. For instance, if the hydroxyl group is converted into a better leaving group (e.g., a tosylate), it can be displaced by a nucleophile.

| Reaction | Reagents | Product |

| Halogen Addition | Br₂ or Cl₂ | 2,3-Dihalogeno-3-hydroxypropanoate |

| α-Halogenation (HVZ) | Br₂, PBr₃ | 2-Bromo-3-hydroxypropenoate |

| Halodecarboxylation | N-halosuccinimide | β-Halostyrene (in analogues) researchgate.net |

Oxidation and Reduction Chemistry

This compound, more commonly referred to in its saturated form as 3-hydroxypropionate (3-HP) in the context of polymerization, possesses two primary reactive functional groups: a terminal hydroxyl (-OH) group and a carboxylate (-COO⁻) group. These groups are the primary sites for oxidation and reduction reactions.

Oxidation: The primary alcohol group of 3-hydroxypropionate can be oxidized. Mild oxidation will convert the alcohol to an aldehyde, yielding 3-oxopropanoate (also known as malonate semialdehyde). This transformation is a key step in several metabolic pathways. For instance, in engineered microorganisms, 1,3-propanediol (B51772) is first oxidized to 3-hydroxypropionaldehyde (3-HPA), which is then subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield 3-hydroxypropionate. nih.govnih.gov Further oxidation of the aldehyde group in 3-oxopropanoate can lead to the formation of malonate, a dicarboxylic acid.

Reduction: The carboxylate group of 3-hydroxypropionate can be reduced. This reduction typically requires strong reducing agents and results in the conversion of the carboxylic acid function back to a primary alcohol. The complete reduction of the carboxylate group yields 1,3-propanediol (1,3-PDO), a valuable chemical used in the production of polymers like poly(trimethylene terephthalate). nih.govmdpi.com This transformation is also observed in microbial metabolism, where 3-HPA, the precursor to 3-HP, can be reduced to 1,3-PDO by 1,3-propanediol oxidoreductase. nih.gov

Polymerization Chemistry of this compound

Mechanism of Poly(3-hydroxypropionate) Homopolymerization

Poly(3-hydroxypropionate), or P(3HP), is a biodegradable polyester (B1180765) with promising material properties. frontiersin.org Its homopolymerization can be achieved through both chemical and biological mechanisms.

Chemical Synthesis: A well-established chemical method for synthesizing P(3HP) is the ring-opening polymerization of β-propiolactone. nih.gov This process can be initiated by various catalysts, including acids, bases, and metal salts like ferric chloride and stannic chloride, often at elevated temperatures. nih.gov Another chemical approach involves the direct polycondensation of 3-hydroxypropionic acid, though achieving high molecular weights can be challenging with this method.

Biosynthesis (Metabolic Engineering): As no known wild-type microorganisms naturally produce P(3HP), its biosynthesis relies on recombinant strains, typically Escherichia coli. nih.gov Several artificial metabolic pathways have been engineered to produce the monomer precursor, 3-hydroxypropionyl-CoA (3HP-CoA), from inexpensive carbon sources like glycerol (B35011) or glucose. frontiersin.org The final and crucial step in all these pathways is the polymerization of 3HP-CoA monomers, which is catalyzed by the enzyme polyhydroxyalkanoate (PHA) synthase (PhaC1). nih.govnih.gov

Three principal biosynthetic routes have been developed:

The PduP Route: This pathway starts with glycerol, which is first dehydrated to 3-hydroxypropionaldehyde (3-HPA). The 3-HPA is then oxidized and ligated to coenzyme A to form 3HP-CoA by an enzyme such as propionaldehyde (B47417) dehydrogenase (PduP). nih.govfrontiersin.org

The 3HP Route: This pathway can utilize 1,3-propanediol, which is oxidized first to 3-HPA by 1,3-propanediol dehydrogenase (DhaT) and then to 3-HP by aldehyde dehydrogenase (AldD). The 3-HP is subsequently activated to 3HP-CoA before polymerization. nih.gov

The Malonyl-CoA Route: This pathway starts from acetyl-CoA, a central metabolite. Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase (MCR). The 3-HP is then activated to 3HP-CoA and polymerized. frontiersin.orgaiche.org

Key Enzymes in P(3HP) Biosynthesis

| Enzyme | Function | Originating Pathway Example |

|---|---|---|

| Glycerol Dehydratase (dhaB1) | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA) | PduP Route |

| Propionaldehyde Dehydrogenase (pduP) | Converts 3-HPA to 3-hydroxypropionyl-CoA (3HP-CoA) | PduP Route |

| Malonyl-CoA Reductase (MCR) | Reduces malonyl-CoA to 3-hydroxypropionate (3-HP) | Malonyl-CoA Route |

| Propionate-CoA Transferase (Pct) | Activates 3-HP to 3HP-CoA | 3HP Route |

| PHA Synthase (PhaC1) | Polymerizes 3HP-CoA into Poly(3-hydroxypropionate) | All Biosynthetic Routes |

Synthesis and Characteristics of this compound Copolymers and Terpolymers

To improve the physical and mechanical properties of polyhydroxyalkanoates (PHAs), 3-hydroxypropionate is often copolymerized with other monomers. The homopolymer poly(3-hydroxybutyrate) [P(3HB)] is known for being highly crystalline and brittle, which limits its applications. nih.gov Incorporating 3-HP monomers into the polymer chain disrupts this crystallinity.

Copolymers: The most extensively studied copolymer is poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)]. nih.govnih.gov The inclusion of 3-HP units lowers the polymer's melting point, glass transition temperature, and crystallinity, resulting in a more flexible and less brittle material. nih.govmdpi.com The monomer composition can be controlled in recombinant bacteria by regulating the expression of the different metabolic pathways leading to the respective precursors (3HB-CoA and 3HP-CoA). nih.gov For example, by adjusting inducer concentrations for the expression of genes in the PduP (for 3HP) and PhaA/PhaB (for 3HB) pathways, P(3HB-co-3HP) with 3HP fractions ranging from 11.5 mol% to 94.6 mol% has been synthesized. nih.gov Other copolymers, such as poly(3HP-co-4-hydroxybutyrate) [P(3HP-co-4HB)], have also been produced. nih.gov

Terpolymers and Beyond: More complex polymers have also been synthesized. For instance, by inhibiting the β-oxidation pathway in Ralstonia eutropha with acrylic acid while providing octanoate (B1194180) as a carbon source, a tetrapolymer was produced. This polymer consisted of 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxypropionate (3HP), 3-hydroxyhexanoate (B1247844) (3HH), and 3-hydroxyoctanoate (B1259324) (3HO). nih.gov The final composition was 81.7 mol% 3HB, 6.5 mol% 3HP, 10.23 mol% 3HH, and 1.6 mol% 3HO. nih.gov

Impact of 3-HP Content on P(3HB-co-3HP) Properties

| Property | Poly(3HB) (0% 3HP) | P(3HB-co-3HP) (Increasing 3HP mol%) | Poly(3HP) (100% 3HP) |

|---|---|---|---|

| Melting Temperature (Tm) | ~177°C | Decreases | ~77°C |

| Glass Transition (Tg) | ~3°C | Decreases | ~ -20°C |

| Crystallinity | High | Decreases | Lower than P(3HB) |

| Flexibility | Low (Brittle) | Increases | High |

Chemo-Enzymatic Polymerization Approaches

Chemo-enzymatic synthesis combines the specificity of enzymatic catalysis with the versatility of chemical reactions, often providing milder reaction conditions and better control over the polymer structure.

One approach involves using isolated enzymes, such as lipases, to catalyze polymerization in a solvent-free system. For example, P(3HP) has been synthesized from ethylene (B1197577) oxide and carbon monoxide using Novozyme 435 lipase (B570770) as a catalyst. atlantis-press.com This method avoids the use of potentially contaminating metal catalysts and harsh reaction conditions often required in purely chemical syntheses.

A more integrated chemo-enzymatic system has been developed for copolymer synthesis. In one notable example, a fusion protein was constructed combining the PHA synthase (PhaC1Cn) from Cupriavidus necator and the propionyl-CoA transferase (PctCp) from Clostridium propionicum. nih.gov This fusion enzyme was used in an improved two-phase reaction system. The aqueous phase contained the 3-HB and 3-HP substrates, coenzyme A, and the purified enzyme. The organic phase (hexane) contained an acetyl thioester. At the interface, the transferase portion of the fusion protein (PctCp) catalyzed the formation of 3HB-CoA and 3HP-CoA from the substrates, and the synthase portion (PhaC1Cn) then sequentially polymerized these activated monomers into the P(3HB-co-3HP) copolymer. This method allows for direct control over the monomer composition of the resulting polymer by adjusting the substrate concentrations in the reaction mixture. nih.gov

Biochemical Roles and Carbon Assimilation Cycles

Enzymatic Interactions and Reaction Dynamics

3-Hydroxypropenoate (3HP) is a significant intermediate in various metabolic pathways, particularly in carbon assimilation cycles utilized by certain microorganisms and archaea. Its enzymatic interactions are crucial for converting inorganic carbon (CO2) into organic molecules, enabling autotrophic growth. The primary pathway where 3HP plays a central role is the 3-hydroxypropionate (B73278) (3HP) cycle, also known as the 3-hydroxypropionate bicycle or pathway. This cycle is a key mechanism for CO2 fixation in organisms like Chloroflexus aurantiacus and in some archaea such as Metallosphaera sedula and members of the Sulfolobaceae family pnas.orgnih.govplos.orgnih.govresearchgate.net.

The enzymatic machinery involved in the metabolism of 3HP is complex, often involving multiple enzymes that catalyze sequential reactions. A critical step in the 3HP cycle is the activation of 3-hydroxypropionate to its coenzyme A (CoA) ester, 3-hydroxypropionyl-CoA. This reaction is catalyzed by 3-hydroxypropionyl-CoA synthetase (HPCS) , which requires ATP and CoA nih.govnih.gov. The reaction can be represented as:

3-hydroxypropionate + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPi nih.gov

HPCS has been studied in organisms like Metallosphaera sedula, where it is upregulated during autotrophic growth, supporting its role in CO2 fixation nih.gov. Notably, HPCS can also activate other substrates like propionate (B1217596), acrylate (B77674), acetate (B1210297), and butyrate, albeit with reduced affinities nih.gov.

Following activation, 3-hydroxypropionyl-CoA undergoes further enzymatic transformations. In the 3HP cycle, it is typically dehydrated to acrylyl-CoA by 3-hydroxypropionyl-CoA dehydratase (HPCD) nih.gov. Acrylyl-CoA is then reduced to propionyl-CoA, a reaction catalyzed by acryloyl-CoA reductase (ACR) nih.gov.

The conversion of 3-hydroxypropionate to propionyl-CoA is a key step for its assimilation into central carbon metabolism. For instance, in Rhodobacter sphaeroides, 3HP is assimilated via a reductive route to propionyl-CoA, demonstrating that acetyl-CoA is not the sole entry point for this compound asm.org.

Another significant enzyme associated with 3HP metabolism is 3-hydroxypropionate dehydrogenase (EC 1.1.1.59) . This enzyme catalyzes the reversible oxidation of 3-hydroxypropionate to 3-oxopropanoate (B1240783) (also known as malonic semialdehyde), using NAD+ as a cofactor wikipedia.orgcreative-enzymes.com.

3-hydroxypropanoate + NAD+ ⇌ 3-oxopropanoate + NADH + H+ wikipedia.org

This enzyme is involved in pathways such as acrylate degradation and beta-alanine (B559535) metabolism wikipedia.orgcreative-enzymes.com. In the acrylate degradation pathway, 3-hydroxypropionate is formed from acrylate and then metabolized by 3-hydroxypropionate dehydrogenase to 3-oxopropanoate, which is further converted to acetyl-CoA and CO2, eventually entering the tricarboxylic acid (TCA) cycle creative-enzymes.com.

In the context of carbon assimilation, particularly in Chloroflexus aurantiacus, the 3-hydroxypropionate bicycle involves a series of enzymatic steps to fix CO2. Key enzymes in this cycle include acetyl-CoA carboxylase and propionyl-CoA carboxylase , which carboxylate acetyl-CoA and propionyl-CoA, respectively, to form malonyl-CoA and (S)-methylmalonyl-CoA pnas.orgresearchgate.netwikipedia.org. Malonyl-CoA reductase (MCR) is another crucial enzyme in this pathway, reducing malonyl-CoA to 3-hydroxypropionate through intermediate steps researchgate.netresearchgate.netfrontiersin.orgcas.cn. MCR is a bifunctional enzyme, with its C-terminal region catalyzing the reduction of malonyl-CoA to malonate semialdehyde, and its N-terminal region further reducing malonate semialdehyde to 3-HP researchgate.netcas.cn.

Table 1: Key Enzymes and Reactions in 3-Hydroxypropionate Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Pathway Association | Substrate(s) | Product(s) |

| 3-Hydroxypropionyl-CoA synthetase | N/A | Activation of 3-hydroxypropionate to its CoA ester | 3-hydroxypropionate cycle, 3HP/4HB cycle | 3-hydroxypropionate, ATP, CoA | 3-hydroxypropionyl-CoA, AMP, PPi |

| 3-Hydroxypropionyl-CoA dehydratase | N/A | Dehydration of 3-hydroxypropionyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | 3-hydroxypropionyl-CoA | Acrylyl-CoA |

| Acryloyl-CoA reductase | N/A | Reduction of acrylyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | Acrylyl-CoA, NADPH | Propionyl-CoA |

| 3-Hydroxypropionate dehydrogenase | 1.1.1.59 | Oxidation of 3-hydroxypropionate to 3-oxopropanoate | Acrylate degradation, Beta-alanine metabolism, Propanoate metabolism | 3-hydroxypropionate, NAD+ | 3-oxopropanoate, NADH, H+ |

| Malonyl-CoA reductase | N/A | Reduction of malonyl-CoA to 3-hydroxypropionate (via malonate semialdehyde) | 3-hydroxypropionate cycle | Malonyl-CoA, NADPH | 3-hydroxypropionate (via malonate semialdehyde) |

| Acetyl-CoA carboxylase | 6.4.1.2 | Carboxylation of acetyl-CoA to malonyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | Acetyl-CoA, HCO3-, ATP | Malonyl-CoA, ADP, Pi |

| Propionyl-CoA carboxylase | 6.4.1.3 | Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA | 3-hydroxypropionate cycle | Propionyl-CoA, HCO3-, ATP | (S)-methylmalonyl-CoA, ADP, Pi |

Note: Specific EC numbers for some enzymes involved in the 3-hydroxypropionate cycle (e.g., HPCS, HPCD, ACR, MCR) are not consistently provided across all sources or may refer to broader enzyme families.

The study of these enzymatic interactions is vital for understanding how organisms efficiently fix carbon dioxide and synthesize essential organic compounds. For example, research on malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus has revealed its bifunctional nature, with distinct domains responsible for sequential reductions. Dissecting MCR into its C-terminal (MCR-C) and N-terminal (MCR-N) parts showed that MCR-C catalyzes the conversion of malonyl-CoA to an intermediate (malonate semialdehyde), which is then converted to 3-HP by MCR-N cas.cn. Optimizing the balance and catalytic efficiency between these domains has led to significant increases in 3HP production in engineered Escherichia coli cas.cn.

Furthermore, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, found in some archaea, also involves enzymes like acetyl-CoA/propionyl-CoA carboxylase (ACC) , malonyl-CoA/succinyl-CoA reductase (MCR) , 3-hydroxypropionyl-CoA synthetase (HPCS) , and 3-hydroxypropionyl-CoA dehydratase (HPCD) nih.govresearchgate.net. This cycle is considered highly energy-efficient for CO2 fixation, especially in extreme environments wikipedia.org. The complex interplay of these enzymes allows for the complete assimilation of CO2 into acetyl-CoA, which then fuels central metabolism plos.orgwikipedia.org.

The research into the enzymatic dynamics of 3-hydroxypropionate metabolism highlights the sophisticated biochemical strategies employed by various organisms for carbon assimilation and energy production.

Compound List:

| Compound Name | Abbreviation |

| 3-Hydroxypropionate | 3HP |

| 3-Hydroxypropionyl-CoA | |

| Acrylyl-CoA | |

| Propionyl-CoA | |

| 3-Oxopropanoate | |

| Malonyl-CoA | |

| Acetyl-CoA | |

| (S)-Methylmalonyl-CoA | |

| 3-Hydroxypropionate dehydrogenase | |

| 3-Hydroxypropionyl-CoA synthetase | HPCS |

| 3-Hydroxypropionyl-CoA dehydratase | HPCD |

| Acryloyl-CoA reductase | ACR |

| Malonyl-CoA reductase | MCR |

| Acetyl-CoA carboxylase | ACC |

| Propionyl-CoA carboxylase |

Note: Some compounds listed are intermediates or cofactors involved in the reactions, not necessarily the primary focus compound itself, but essential for understanding the enzymatic interactions.### 4.3. Enzymatic Interactions and Reaction Dynamics

3-Hydroxypropionate (3HP) is a pivotal intermediate in several microbial metabolic pathways, playing a significant role in carbon assimilation cycles. Its enzymatic transformations are central to the ability of certain bacteria and archaea to fix inorganic carbon, primarily carbon dioxide (CO2), into organic compounds for growth and energy pnas.orgplos.orgontosight.ai. The most prominent pathway involving 3HP is the 3-hydroxypropionate (3HP) cycle , also referred to as the 3-hydroxypropionate bicycle. This cycle is a primary mechanism for autotrophic CO2 fixation in organisms such as Chloroflexus aurantiacus and various thermoacidophilic archaea, including members of the Sulfolobaceae family pnas.orgnih.govplos.orgnih.govresearchgate.net.

The metabolic fate of 3HP is governed by a series of enzymatic reactions that convert it into other key metabolic intermediates. A crucial initial step for 3HP's entry into many pathways is its activation to 3-hydroxypropionyl-CoA . This activation is catalyzed by the enzyme 3-hydroxypropionyl-CoA synthetase (HPCS) , which utilizes ATP and coenzyme A (CoA) in a reaction that generates AMP and pyrophosphate (PPi) nih.govnih.gov. This reaction is essential for the modified 3-hydroxypropionate cycle observed in organisms like Metallosphaera sedula, where HPCS activity is upregulated during autotrophic growth, underscoring its importance in CO2 fixation nih.gov. The reaction catalyzed by HPCS is:

3-hydroxypropionate + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPi nih.gov

HPCS has demonstrated a broader substrate range, activating not only 3-hydroxypropionate but also propionate, acrylate, acetate, and butyrate, though with varying affinities nih.gov.

Following its activation, 3-hydroxypropionyl-CoA is further processed. In the 3HP cycle, 3-hydroxypropionyl-CoA dehydratase (HPCD) catalyzes the dehydration of 3-hydroxypropionyl-CoA to acrylyl-CoA nih.gov. Subsequently, acryloyl-CoA reductase (ACR) reduces acrylyl-CoA to propionyl-CoA , a critical step for the assimilation of 3HP into central carbon metabolism. This pathway is evident in organisms like Rhodobacter sphaeroides, which utilizes the reductive conversion of 3HP to propionyl-CoA, indicating that acetyl-CoA is not the sole entry point for 3HP assimilation asm.org.

Another key enzyme involved in the broader metabolism of 3HP is 3-hydroxypropionate dehydrogenase (EC 1.1.1.59) . This oxidoreductase catalyzes the reversible oxidation of 3-hydroxypropionate to 3-oxopropanoate (also known as malonic semialdehyde), using NAD+ as the electron acceptor wikipedia.orgcreative-enzymes.com. This reaction is integral to pathways such as acrylate degradation and beta-alanine metabolism, where 3-oxopropanoate is further metabolized to acetyl-CoA and CO2, feeding into the tricarboxylic acid (TCA) cycle creative-enzymes.com. The reaction catalyzed by 3-hydroxypropionate dehydrogenase is:

3-hydroxypropanoate + NAD+ ⇌ 3-oxopropanoate + NADH + H+ wikipedia.org

In the context of autotrophic carbon fixation via the 3-hydroxypropionate bicycle in organisms like Chloroflexus aurantiacus, a suite of enzymes orchestrates the conversion of CO2. Acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase are crucial for the initial carboxylation steps, converting acetyl-CoA and propionyl-CoA into malonyl-CoA and (S)-methylmalonyl-CoA, respectively pnas.orgresearchgate.netwikipedia.org. Malonyl-CoA reductase (MCR) plays a pivotal role in reducing malonyl-CoA to 3-hydroxypropionate, proceeding through a malonate semialdehyde intermediate researchgate.netresearchgate.netfrontiersin.orgcas.cn. Research has identified MCR as a bifunctional enzyme, with its C-terminal domain responsible for the reduction of malonyl-CoA to malonate semialdehyde, and its N-terminal domain catalyzing the subsequent reduction to 3-HP researchgate.netcas.cn. Studies involving the dissection of MCR have revealed that optimizing the balance and catalytic efficiency between these domains can significantly enhance 3HP production in engineered microbial hosts cas.cn.

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle , utilized by certain archaea, also features enzymes like ACC, MCR, HPCS, and HPCD, facilitating efficient CO2 assimilation in extreme environments nih.govresearchgate.netwikipedia.org. This cycle converts CO2 into acetyl-CoA, which then integrates into central metabolic pathways plos.orgwikipedia.org.

Table 1: Key Enzymes and Reactions in 3-Hydroxypropionate Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Pathway Association | Substrate(s) | Product(s) |

| 3-Hydroxypropionyl-CoA synthetase | N/A | Activation of 3-hydroxypropionate to its CoA ester | 3-hydroxypropionate cycle, 3HP/4HB cycle | 3-hydroxypropionate, ATP, CoA | 3-hydroxypropionyl-CoA, AMP, PPi |

| 3-Hydroxypropionyl-CoA dehydratase | N/A | Dehydration of 3-hydroxypropionyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | 3-hydroxypropionyl-CoA | Acrylyl-CoA |

| Acryloyl-CoA reductase | N/A | Reduction of acrylyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | Acrylyl-CoA, NADPH | Propionyl-CoA |

| 3-Hydroxypropionate dehydrogenase | 1.1.1.59 | Oxidation of 3-hydroxypropionate to 3-oxopropanoate | Acrylate degradation, Beta-alanine metabolism, Propanoate metabolism | 3-hydroxypropionate, NAD+ | 3-oxopropanoate, NADH, H+ |

| Malonyl-CoA reductase | N/A | Reduction of malonyl-CoA to 3-hydroxypropionate (via malonate semialdehyde) | 3-hydroxypropionate cycle | Malonyl-CoA, NADPH | 3-hydroxypropionate (via malonate semialdehyde) |

| Acetyl-CoA carboxylase | 6.4.1.2 | Carboxylation of acetyl-CoA to malonyl-CoA | 3-hydroxypropionate cycle, 3HP/4HB cycle | Acetyl-CoA, HCO3-, ATP | Malonyl-CoA, ADP, Pi |

| Propionyl-CoA carboxylase | 6.4.1.3 | Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA | 3-hydroxypropionate cycle | Propionyl-CoA, HCO3-, ATP | (S)-methylmalonyl-CoA, ADP, Pi |

Note: Specific EC numbers for some enzymes involved in the 3-hydroxypropionate cycle (e.g., HPCS, HPCD, ACR, MCR) are not consistently provided across all sources or may refer to broader enzyme families.

The detailed understanding of these enzymatic interactions is crucial for elucidating the biochemical strategies employed by organisms for carbon assimilation and the synthesis of essential biomolecules.

Computational and Theoretical Investigations of 3 Hydroxypropenoate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic and vibrational properties of molecules. For 3-hydroxypropenoate, these methods have been employed to elucidate its electronic structure and predict its spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

Studies employing quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. These calculations can map electron distribution, identify frontier molecular orbitals (HOMO and LUMO), and provide information about charge distribution within the molecule. For carboxylic acid dianions, such as fumarate, maleate, and succinate, analyses combining RIXS with DFT simulations have elucidated their electronic structures and relative stabilities, which can influence the geometry of coordination polymers sciencedaily.com. While specific detailed studies on the electronic structure and molecular orbital analysis of this compound itself were not directly found, general principles of molecular orbital theory explain chemical bonding and reactivity by describing electron distribution across the entire molecule numberanalytics.com. Theoretical investigations on related compounds, like borate (B1201080) anions, have correlated bond dissociation energies with frontier orbital energies (HOMO, SOMO, LUMO) and electron density descriptors, demonstrating the utility of these analyses in understanding chemical properties mdpi.com.

Vibrational Spectroscopy Predictions (IR, Raman)

Predicting infrared (IR) and Raman spectra through quantum chemical calculations is a standard practice for characterizing molecules. These calculations provide vibrational frequencies and their corresponding intensities, which can be compared with experimental data for identification and structural elucidation. For instance, research on amino acids has utilized DFT calculations to predict vibrational spectra, aiding in the assignment of IR bands, particularly those related to O-H and N-H stretching modes, which are sensitive to hydrogen bonding networks researchgate.netuc.pt. Similarly, studies on serine have used Raman spectroscopy and isotopic substitution to revise assignments of vibrational modes psu.edu. While specific IR and Raman predictions for this compound were not explicitly detailed in the search results, the methodology involves calculating normal modes of vibration and their symmetry, which determines IR and Raman activity libretexts.org. For example, studies on carboxylic acid dianions have used DFT simulations to analyze their electronic structures and stability sciencedaily.com. The general approach to predicting vibrational spectra involves calculating the Hessian matrix at the optimized geometry to obtain vibrational frequencies acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are widely used to predict NMR chemical shifts, which are highly sensitive to the local electronic environment of atomic nuclei. These predictions serve as valuable tools for confirming molecular structures and identifying unknown compounds. For example, studies have reported on the prediction of ¹³C NMR chemical shifts for propionic acid using DFT calculations, comparing them with experimental data faccts.de. Similarly, experimental ¹H NMR data for 3-hydroxypropionic acid has been reported, showing characteristic signals for the CH₂ groups and the hydroxyl proton google.comchemicalbook.comhmdb.ca. Theoretical investigations can provide predicted chemical shifts for ¹H and ¹³C nuclei of 3-hydroxypropanoic acid, which can be correlated with experimental observations faccts.degoogle.com.

Conformational Analysis and Isomerism

Understanding the conformational preferences and potential for isomerism in a molecule is vital for predicting its behavior and interactions.

Tautomeric Equilibria Studies (e.g., Keto-Enol Tautomerism)

Tautomerism, particularly keto-enol tautomerism, is a phenomenon where a molecule exists in different isomeric forms that are interconvertible by the migration of a proton. Studies on 1,3-dicarbonyl compounds, for instance, have investigated keto-enol tautomerism using NMR spectroscopy and quantum chemical calculations to determine the relative stability of the forms researchgate.netresearchgate.net. While this compound is an enol form itself, related compounds like β-hydroxyacrylic acid can exhibit tautomerism. Theoretical studies on tautomeric equilibria typically involve calculating the free energy differences between the tautomers using computational methods like DFT researchgate.netresearchgate.net. The stability of different tautomeric forms is influenced by factors such as hydrogen bonding and electronic effects.

Stereochemical Considerations and Chiral Forms